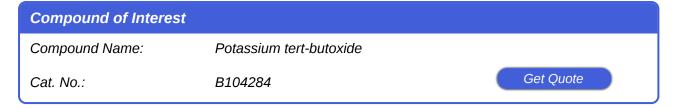


# Physical Properties of Solid Potassium tert-Butoxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of solid **potassium tert-butoxide**. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and process development.

# **Core Physical Properties at a Glance**

**Potassium tert-butoxide**, a strong, non-nucleophilic base, is a white to off-white solid that is highly reactive, particularly with water and atmospheric moisture.[1][2] Its utility in organic synthesis is largely dictated by its physical characteristics, which are summarized below.

# **Data Presentation: Quantitative Physical Properties**



Value	Units	Notes and Conditions	Citations
C4H9KO	-	-	[3]
112.21	g/mol	-	[3][4]
White to off-white crystalline solid/powder	-	Hygroscopic	[1][5]
Faint, slightly alcoholic	-	-	[2]
256 - 258	°C	Decomposes	[4]
Sublimes at 220 °C (at 1 mmHg)	°C	Sublimes under vacuum	
0.910 - 1.19	g/cm <sup>3</sup>	At 20 °C	[5][6]
Tetrameric cubane-type cluster	-	In the solid state and non-polar solvents	[3][7]
~17-19	-	In H₂O	[1]
25.0	g/100 g	At 25-26 °C	
4.34	g/100 g	At 25-26 °C	[3]
2.27	g/100 g	At 25-26 °C	[3]
0.27	g/100 g	At 25-26 °C	[3]
	C4H9KO  112.21  White to off-white crystalline solid/powder  Faint, slightly alcoholic  256 - 258  Sublimes at 220 °C (at 1 mmHg)  O.910 - 1.19  Tetrameric cubane-type cluster  ~17-19  25.0  4.34  2.27	C₄H₃KO       -         112.21       g/mol         White to off-white crystalline solid/powder       -         Faint, slightly alcoholic       -         256 - 258       °C         Sublimes at 220 °C (at 1 mmHg)       °C         0.910 - 1.19       g/cm³         Tetrameric cubane-type cluster       -         -17-19       -         25.0       g/100 g         4.34       g/100 g         2.27       g/100 g	Value Units Conditions   C₄H₃KO   112.21 g/mol -   White to off-white crystalline solid/powder - Hygroscopic   Faint, slightly alcoholic   256 - 258 °C Decomposes   Sublimes at 220 °C (at 1 mmHg) °C Sublimes under vacuum   0.910 - 1.19 g/cm³ At 20 °C   Tetrameric cubane-type cluster - In the solid state and non-polar solvents   -17-19 - In H₂O   25.0 g/100 g At 25-26 °C   4.34 g/100 g At 25-26 °C   2.27 g/100 g At 25-26 °C



Water Solubility Reacts violently - Hydrolyzes to form potassium hydroxide and tert-butanol

# **Experimental Protocols**

Given the air and moisture sensitivity of **potassium tert-butoxide**, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon), typically within a glovebox.

## **Determination of Melting Point**

The melting point of **potassium tert-butoxide** is determined using the capillary method with a melting point apparatus.

#### Methodology:

- Sample Preparation (in a glovebox):
  - A small amount of finely powdered, dry potassium tert-butoxide is loaded into a capillary tube (sealed at one end).
  - The sample is packed to a height of 2-3 mm by gently tapping the tube.
- Apparatus Setup:
  - A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
  - The capillary tube is placed in the heating block of the apparatus.
- Measurement:
  - The sample is heated rapidly to approximately 20 °C below the expected melting point.
  - The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.



- The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
- The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.

## **Determination of Density (Solid)**

The density of solid **potassium tert-butoxide** can be determined by the gas pycnometry method, which is suitable for powders and avoids contact with reactive liquids.

#### Methodology:

- Sample Preparation (in a glovebox):
  - A known mass of solid potassium tert-butoxide is accurately weighed using an analytical balance.
  - The sample is placed in the sample chamber of the gas pycnometer.
- · Apparatus Setup:
  - A helium pycnometer is used. The instrument is purged with helium to ensure an inert atmosphere.
  - The volume of the empty sample chamber is calibrated.
- Measurement:
  - The sample chamber containing the potassium tert-butoxide is sealed.
  - Helium is introduced into the chamber, and the pressure is recorded.
  - The gas is then expanded into a reference chamber of known volume, and the final pressure is measured.
  - The volume of the solid is calculated based on the pressure difference using the ideal gas law.



• The density is calculated by dividing the mass of the sample by its measured volume.

## **Determination of Solubility**

The solubility of **potassium tert-butoxide** in various organic solvents is determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

#### Methodology:

- Preparation of Saturated Solution (in a glovebox):
  - An excess amount of solid potassium tert-butoxide is added to a known volume of the desired anhydrous solvent (e.g., THF, hexane) in a sealed vial.
  - The mixture is stirred at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).
- Sample Analysis:
  - The saturated solution is allowed to stand undisturbed for any undissolved solid to settle.
  - A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.
  - The solvent is evaporated from the withdrawn sample under vacuum.
  - The mass of the remaining solid potassium tert-butoxide is determined by weight.
  - The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.

## **Crystal Structure Determination**

The tetrameric cubane-type cluster structure of **potassium tert-butoxide** is determined by single-crystal X-ray diffraction.

#### Methodology:

Crystal Growth:



- Single crystals suitable for X-ray diffraction are grown by slow cooling or solvent evaporation of a saturated solution of **potassium tert-butoxide** in a suitable solvent system (e.g., THF/pentane) at low temperatures (e.g., -20 °C).[3]
- Crystal Mounting (in a glovebox):
  - A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection:
  - The mounted crystal is placed on the X-ray diffractometer.
  - A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
  - The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement:
  - The collected diffraction data is processed to determine the unit cell dimensions and space group.
  - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
  - The structural model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.

# Visualizations Logical Relationship of Physical Properties



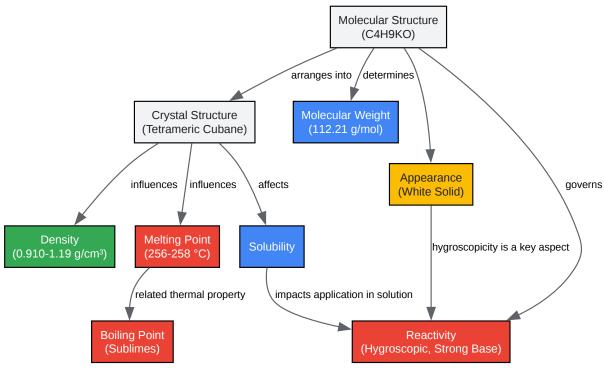


Figure 1: Interrelation of Physical Properties of Solid Potassium tert-Butoxide

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Caption: Figure 1: Interrelation of Physical Properties of Solid Potassium tert-Butoxide.

# **Experimental Workflow for Physical Property Determination**



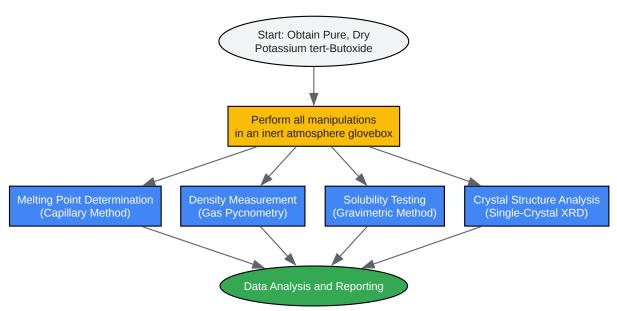


Figure 2: General Workflow for Physical Property Determination

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Caption: Figure 2: General Workflow for Physical Property Determination.

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